molecular formula C16H21BrN2O4 B11608484 2-(3-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid

2-(3-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-3-oxopropyl)hexanoic acid

Cat. No.: B11608484
M. Wt: 385.25 g/mol
InChI Key: NRTYFPNEWCDGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID is a complex organic compound characterized by the presence of a bromophenyl group, a formohydrazido group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID typically involves multiple steps, starting with the bromination of phenyl compounds. One common method involves the use of diethyl dibromo-malonate at elevated temperatures to introduce the bromine atom into the phenyl ring . Subsequent steps involve the formation of the formohydrazido group and the attachment of the hexanoic acid moiety through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the formohydrazido group to other functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the formohydrazido group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-BROMOPHENYLFORMOHYDRAZIDO: A simpler analog with similar functional groups.

    3-OXOPROPYLHEXANOIC ACID: Another related compound with a different substitution pattern.

Uniqueness

2-{3-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-3-OXOPROPYL}HEXANOIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H21BrN2O4

Molecular Weight

385.25 g/mol

IUPAC Name

2-[3-[2-(2-bromobenzoyl)hydrazinyl]-3-oxopropyl]hexanoic acid

InChI

InChI=1S/C16H21BrN2O4/c1-2-3-6-11(16(22)23)9-10-14(20)18-19-15(21)12-7-4-5-8-13(12)17/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

NRTYFPNEWCDGAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.